molecular formula C10H12ClNO4 B2634758 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine CAS No. 1270307-81-7

2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine

Cat. No.: B2634758
CAS No.: 1270307-81-7
M. Wt: 245.66
InChI Key: CGPGOBUNLVTOJE-UHFFFAOYSA-N
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Description

2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine (DCG-IV) is a synthetic amino acid derivative that has been used in scientific research for a variety of applications. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), and has been used to study the role of glutamate in the central nervous system. DCG-IV has also been used to study the effects of glutamate on the cardiovascular system, as well as its role in learning and memory. In addition, DCG-IV has been used to investigate the role of glutamate in the modulation of pain and other sensory processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Innovative methods for synthesizing N-(2-chloroethyl)glycine and DL-alanine esters have been developed, including reductive amination and alkylation processes, which are foundational for further applications in chemical research and development (Aladzheva et al., 2007).

Biophysical and Biochemical Insights

  • Molecular Behavior : Studies have shown that glycine, a simpler analog, predominantly exists as monomers rather than dimers in supersaturated solutions, challenging previous assumptions about its crystallization and polymorphism, which could have implications for understanding the behavior of similar compounds in solution (Huang, Stringfellow, & Yu, 2008).
  • Corrosion Inhibition : A glycine derivative has demonstrated effectiveness in controlling mild steel corrosion in acidic environments, suggesting potential industrial applications for similar compounds in corrosion protection (Amin & Ibrahim, 2011).

Theoretical and Computational Studies

  • Molecular Interactions : Computational studies on thiazole derivatives, including molecules with structural similarities to 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine, have provided insights into intramolecular hydrogen bonding, which is critical for understanding molecular stability and reactivity (Castro et al., 2007).

Materials Science and Engineering

  • Surface Modification : The interaction of amino acids like glycine with surfaces, such as diamond-like carbon (DLC), has been explored, indicating the potential for surface modification using similar compounds to improve biocompatibility and other surface properties (Ahmed et al., 2013).

Environmental and Agricultural Applications

  • Weed Control in Agriculture : Research on the impact of 2,4-D, a compound related to the chemical class of this compound, on soybean yield components when transformed with aryloxyalkanoate dioxygenase-12 (AAD-12) gene, indicates potential agricultural applications for managing weed resistance and improving crop yields (Robinson, Simpson, & Johnson, 2015).

Properties

IUPAC Name

2-amino-2-(2-chloro-4,5-dimethoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c1-15-7-3-5(9(12)10(13)14)6(11)4-8(7)16-2/h3-4,9H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPGOBUNLVTOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(C(=O)O)N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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